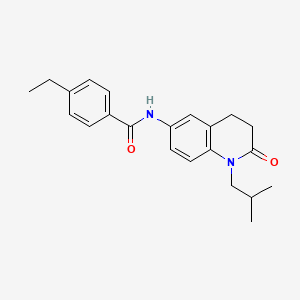![molecular formula C24H24FN7O B2702042 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 923512-80-5](/img/structure/B2702042.png)
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It has a molecular formula of C23H22FN7O3 and an average mass of 463.464 Da .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula and the types of bonds present. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be partially inferred from its structure and the types of functional groups it contains. For instance, the presence of a fluorophenyl group suggests the compound may have certain lipophilic properties. More specific properties such as melting point, solubility, etc., are not available in the search results .Aplicaciones Científicas De Investigación
Antagonist Activity in Serotonergic Systems
A study explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Among the synthesized compounds, one demonstrated potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests potential applications in modulating serotonergic systems for therapeutic purposes (Watanabe et al., 1992).
Potential Antihypertensive Agents
Research on 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties highlighted their synthesis and evaluation as antihypertensive agents. Some compounds showed promising activity, suggesting a potential application in the development of antihypertensive drugs (Bayomi et al., 1999).
Antimicrobial Activities
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities, showing good to moderate effectiveness against test microorganisms. This indicates a role in antimicrobial therapy development (Bektaş et al., 2007).
Antipsychotic Agents
Chemoenzymatic synthesis studies of compounds with potential antipsychotic effects revealed a straightforward synthesis process and potential for use as antipsychotic agents, based on their structural properties (Gil et al., 1997).
Non-Opiate Antinociceptive Agents
Research into 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives discovered significant analgesic activity without opioid involvement, suggesting applications in pain management (Viaud et al., 1995).
Fluoroquinolone-Azole-Piperazine Hybrids
The creation of fluoroquinolone-azole-piperazine hybrids demonstrated excellent DNA gyrase inhibition, pointing to potential uses in addressing bacterial resistance (Mermer et al., 2019).
Probes for Antibiotic Resistance
Novel 8-fluoro Norfloxacin derivatives were synthesized and evaluated for their effectiveness against antibiotic-resistant strains, providing insights into the development of treatments for resistant bacterial infections (Sunduru et al., 2011).
Direcciones Futuras
Given the potential biological activity of similar compounds , future research could explore the therapeutic potential of this compound, particularly its potential role in cancer treatment. Further studies could also aim to elucidate its physical and chemical properties, as well as its safety profile.
Mecanismo De Acción
Target of Action
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has been found to target the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various biological processes, including cell cycle progression, DNA damage response, and chromatin remodeling .
Mode of Action
The compound interacts with its target, USP28, by reversibly binding to it . This binding directly affects the protein levels of USP28, thereby influencing the processes it is involved in .
Biochemical Pathways
The interaction of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one with USP28 affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By inhibiting USP28, the compound disrupts the deubiquitination process, leading to changes in the levels of proteins regulated by this pathway .
Pharmacokinetics
The compound’s interaction with usp28 suggests that it is able to penetrate cells and reach its intracellular target .
Result of Action
The binding of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one to USP28 results in the inhibition of cell proliferation, cell cycle arrest at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Propiedades
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRWGXICBJEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)
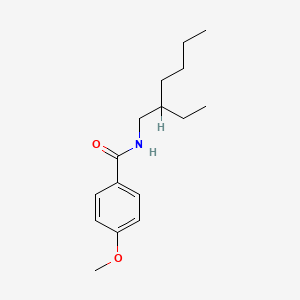

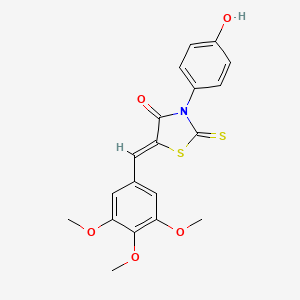
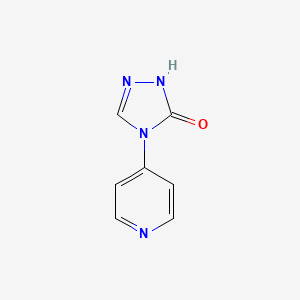

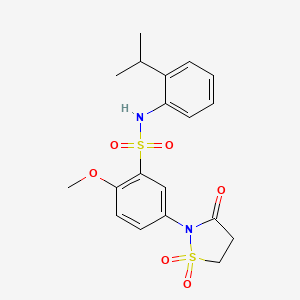
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2701975.png)

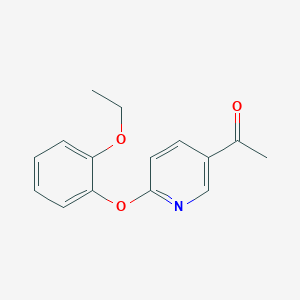
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)

